Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16679412
InChI: InChI=1S/C17H19N3O3/c1-2-23-16(21)9-11-20(15-8-3-4-10-19-15)17(22)13-6-5-7-14(18)12-13/h3-8,10,12H,2,9,11,18H2,1H3/i5D,6D,7D,12D
SMILES:
Molecular Formula: C17H19N3O3
Molecular Weight: 317.37 g/mol

Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4

CAS No.:

Cat. No.: VC16679412

Molecular Formula: C17H19N3O3

Molecular Weight: 317.37 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 -

Specification

Molecular Formula C17H19N3O3
Molecular Weight 317.37 g/mol
IUPAC Name ethyl 3-[(3-amino-2,4,5,6-tetradeuteriobenzoyl)-pyridin-2-ylamino]propanoate
Standard InChI InChI=1S/C17H19N3O3/c1-2-23-16(21)9-11-20(15-8-3-4-10-19-15)17(22)13-6-5-7-14(18)12-13/h3-8,10,12H,2,9,11,18H2,1H3/i5D,6D,7D,12D
Standard InChI Key QSKAOWDOFOFRGX-HPGZLSOESA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[2H]
Canonical SMILES CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=CC=C2)N

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 consists of a benzamido group linked to a pyridine ring via an amino-substituted propanoate ester (Figure 1). The deuterated form (denoted by -d4) incorporates four deuterium atoms, typically at positions adjacent to the amide or ester functionalities, enhancing its stability in metabolic studies . Key structural elements include:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to base-catalyzed reactivity and hydrogen-bonding capabilities.

  • Benzamido Group: A benzene ring conjugated to an amide group, enabling π-π stacking interactions with biological targets.

  • Propanoate Ester: An ethyl ester derivative of propanoic acid, offering lipophilicity for membrane permeability .

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H22N4O3\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3
Molecular Weight342.4 g/mol
Melting Point104–108°C
SolubilityMethanol
Storage ConditionsRefrigerated (0–10°C)

Synthesis and Optimization

Synthetic Pathways

The synthesis of ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 involves multi-step reactions starting from 2-aminopyridine and ethyl acrylate. A representative pathway includes:

  • Amination: 2-Aminopyridine reacts with ethyl acrylate in the presence of trifluoromethanesulfonic acid to form ethyl 3-(pyridin-2-ylamino)propanoate.

  • Benzamidation: Introduction of the 3-amino-N-(pyridin-2-yl)benzamido group via nucleophilic acyl substitution, using activated benzoyl chloride derivatives .

  • Deuteration: Isotopic labeling with deuterium oxide (D2O\text{D}_2\text{O}) under acidic or basic conditions, targeting specific hydrogen atoms in the propanoate or amide groups.

Analytical Characterization

Spectroscopic Techniques

The compound’s structure is confirmed through:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify proton environments and carbon frameworks, with deuteration causing characteristic peak splitting .

  • Infrared Spectroscopy (IR): Absorbance bands at 1650–1700 cm1^{-1} confirm the presence of amide (C=O) and ester (C–O) groups.

  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 342.4 and isotopic patterns indicative of deuterium incorporation .

Table 2: Key Spectroscopic Data

TechniqueObserved SignalAssignment
1H^1\text{H}-NMRδ 8.3–8.5 (m, 1H)Pyridine H-6
13C^{13}\text{C}-NMRδ 172.1 (s)Ester C=O
IR1685 cm1^{-1}Amide I Band

Pharmacological Applications

Role in Thrombin Inhibitor Development

Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 is a key intermediate in synthesizing dabigatran etexilate, a direct thrombin inhibitor used for stroke prevention in atrial fibrillation . Structural modifications at the propanoate ester enhance oral bioavailability and metabolic stability .

Mechanism of Action (Proposed)

While the exact mechanism remains under study, the compound is hypothesized to inhibit thrombin by:

  • Active Site Binding: The pyridine and benzamido groups occupy thrombin’s S1 and S3 pockets, respectively, blocking substrate access .

  • Allosteric Modulation: Conformational changes induced by deuterium-labeled regions alter thrombin’s catalytic efficiency.

Future Directions and Research Gaps

Metabolic Studies

Deuterium labeling positions this compound as a candidate for pharmacokinetic studies using mass spectrometry to track metabolic pathways in vivo.

Structure-Activity Relationship (SAR) Optimization

Systematic modification of the pyridine and benzamido groups could yield derivatives with enhanced thrombin affinity and reduced off-target effects .

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